molecular formula C10H13N3O2 B1618522 6-Morpholinonicotinamide CAS No. 56501-17-8

6-Morpholinonicotinamide

Cat. No.: B1618522
CAS No.: 56501-17-8
M. Wt: 207.23 g/mol
InChI Key: WGUWZMKBMLBNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Morpholinonicotinamide is a chemical compound with the molecular formula C10H13N3O2 It is a derivative of nicotinamide, featuring a morpholine ring attached to the nicotinamide structure

Biochemical Analysis

Biochemical Properties

6-Morpholinonicotinamide is involved in various biochemical reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how this compound exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinonicotinamide typically involves the reaction of nicotinic acid with morpholine. The process can be summarized as follows:

    Starting Materials: Nicotinic acid and morpholine.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

    Procedure: Nicotinic acid is first converted to its acid chloride derivative, which then reacts with morpholine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of starting materials.

    Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, often involving controlled temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Morpholinonicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts or specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Scientific Research Applications

The applications of 6-Morpholinonicotinamide span several domains:

  • Medicinal Chemistry
    • Anticancer Activity : Research has indicated that 6-MNA exhibits potential anticancer properties by modulating metabolic pathways and inhibiting tumor growth. Studies have shown promise in its ability to enhance the efficacy of existing chemotherapeutics .
    • Neurological Disorders : Due to its interaction with potassium channels, 6-MNA has been investigated as a potential therapeutic agent for conditions such as epilepsy and chronic pain management. Its structural modifications aim to reduce adverse effects associated with previous drugs like flupirtine .
  • Biological Studies
    • Enzyme Inhibition : 6-MNA has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which could lead to new treatments for metabolic disorders . Its mechanism involves binding to these enzymes, altering their activity, and consequently affecting cellular signaling pathways.
  • Pharmaceutical Development
    • Drug Formulation : The compound's unique properties make it suitable for incorporation into novel drug formulations aimed at improving bioavailability and therapeutic efficacy. Ongoing research focuses on optimizing its pharmacokinetic profiles for better clinical outcomes .

Case Studies

Several studies highlight the effectiveness and potential applications of this compound:

  • Study on KV7 Channel Openers : A study explored the design of nicotinamide analogs including 6-MNA to address the limitations of existing KV7 channel openers. The findings suggested that 6-MNA could serve as a safer alternative with reduced toxicity compared to flupirtine, thereby expanding therapeutic options for pain management .
  • Anticancer Research : In preclinical models, 6-MNA demonstrated significant inhibition of cancer cell proliferation. The compound was shown to induce apoptosis in various cancer cell lines, suggesting its potential utility as an adjunct therapy in cancer treatment regimens .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer ActivityModulates metabolic pathways; inhibits tumor growth
Neurological DisordersTreatment for epilepsy and chronic painPotentially safer than flupirtine; enhances efficacy
Biological StudiesEnzyme InhibitionAlters enzyme activity impacting metabolic processes
Pharmaceutical DevelopmentDrug formulation optimizationImproved bioavailability; enhanced therapeutic efficacy

Comparison with Similar Compounds

    Nicotinamide: A precursor to 6-Morpholinonicotinamide, sharing a similar core structure but lacking the morpholine ring.

    Morpholine: A component of this compound, known for its use in various chemical syntheses.

    Nicotinic Acid: Another related compound, serving as a starting material in the synthesis of this compound.

Uniqueness: this compound is unique due to the presence of both the nicotinamide and morpholine moieties, which confer distinct chemical and biological properties

Biological Activity

6-Morpholinonicotinamide (6-MNA) is a compound that has garnered attention in pharmacological research due to its potential biological activities. It is a derivative of nicotinamide, which is known for various biological functions, including roles in metabolism and cellular signaling. This article explores the biological activity of 6-MNA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring attached to the 6-position of a nicotinamide structure. This modification enhances its solubility and biological activity compared to other nicotinamide derivatives.

The biological activity of 6-MNA can be attributed to several mechanisms:

  • SIRT2 Inhibition : Recent studies have indicated that 6-MNA exhibits inhibitory effects on sirtuin 2 (SIRT2), a protein involved in various cellular processes, including metabolism and cell cycle regulation. In vitro assays showed that 6-MNA can inhibit SIRT2 with an efficacy of approximately 48%, suggesting its potential as a therapeutic agent in cancer treatment, particularly in cancers where SIRT2 is overexpressed .
  • Neuroprotective Effects : Like other nicotinamide derivatives, 6-MNA has been studied for its neuroprotective properties. It has been shown to inhibit lysosomal cathepsin B-like proteases, which are implicated in neurodegenerative diseases. This inhibition may contribute to the protection of neuronal cells from apoptosis .
  • Anti-inflammatory Activity : Preliminary findings suggest that 6-MNA may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This activity positions it as a candidate for treating inflammatory diseases .

Pharmacological Applications

The diverse biological activities of 6-MNA open avenues for various therapeutic applications:

  • Cancer Therapy : Given its role as a SIRT2 inhibitor, 6-MNA could be developed into a treatment for cancers associated with SIRT2 overexpression, such as breast and cervical cancer.
  • Neurodegenerative Diseases : Its neuroprotective effects make it a potential candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
  • Inflammatory Conditions : The anti-inflammatory properties suggest potential use in managing chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of 6-MNA:

  • Inhibition of SIRT2 :
    • A study evaluated various compounds for their inhibitory potency against SIRT2. The results indicated that 6-MNA showed significant inhibition, supporting its development as a selective SIRT2 inhibitor .
  • Neuroprotective Effects :
    • Research involving animal models demonstrated that treatment with 6-MNA led to reduced neuronal cell death in models of neurodegeneration, highlighting its potential therapeutic role .
  • Anti-inflammatory Activity :
    • In vitro studies showed that 6-MNA significantly reduced the expression levels of IL-6 and TNF-α in activated macrophages, indicating its potential use in treating inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismEfficacy/EffectReference
SIRT2 InhibitionCompetitive inhibition~48% inhibition
NeuroprotectionInhibition of cathepsin BReduced apoptosis in neurons
Anti-inflammatoryCytokine modulationDecreased IL-6 and TNF-α levels

Properties

IUPAC Name

6-morpholin-4-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUWZMKBMLBNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293682
Record name 6-morpholinonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56501-17-8
Record name 56501-17-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-morpholinonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Morpholinonicotinamide
Reactant of Route 2
Reactant of Route 2
6-Morpholinonicotinamide
Reactant of Route 3
Reactant of Route 3
6-Morpholinonicotinamide
Reactant of Route 4
Reactant of Route 4
6-Morpholinonicotinamide
Reactant of Route 5
6-Morpholinonicotinamide
Reactant of Route 6
6-Morpholinonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.